molecular formula C9H14O3 B14411484 Methyl 8-oxooct-5-enoate CAS No. 80764-54-1

Methyl 8-oxooct-5-enoate

Cat. No.: B14411484
CAS No.: 80764-54-1
M. Wt: 170.21 g/mol
InChI Key: IIJNZOCLEPUTJA-UHFFFAOYSA-N
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Description

Methyl 8-oxooct-5-enoate is an organic compound with the molecular formula C9H14O3 It is characterized by the presence of an ester functional group and an aldehyde group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-oxooct-5-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as an ester or ketone, reacts with an alkyl halide under basic conditions to introduce the desired alkyl group . This method allows for the formation of the ester and aldehyde functionalities in the target molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. These reactions are carried out in reactors equipped with temperature and pressure control to ensure optimal yields. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxooct-5-enoate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester and aldehyde groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters and aldehydes

Scientific Research Applications

Methyl 8-oxooct-5-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of methyl 8-oxooct-5-enoate involves its reactivity with various molecular targets. The ester and aldehyde groups can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds. These reactions are facilitated by the presence of electron-withdrawing groups, which enhance the compound’s electrophilicity.

Comparison with Similar Compounds

Methyl 8-oxooct-5-enoate can be compared with other similar compounds, such as:

    Ethyl acrylate: Similar in structure but lacks the aldehyde group.

    Methyl 3-oxobutanoate: Contains a ketone group instead of an aldehyde.

    Methyl 4-oxopentanoate: Similar ester functionality but different carbon chain length.

These compounds share some reactivity patterns but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

80764-54-1

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 8-oxooct-5-enoate

InChI

InChI=1S/C9H14O3/c1-12-9(11)7-5-3-2-4-6-8-10/h2,4,8H,3,5-7H2,1H3

InChI Key

IIJNZOCLEPUTJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC=CCC=O

Origin of Product

United States

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